8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28ClN7O2 and its molecular weight is 469.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Anxiolytic and Antidepressant Potential : Compounds structurally similar to 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their pharmacological properties. They displayed potential as anxiolytic and antidepressant agents in preclinical models, comparable to established drugs like Diazepam and Imipramine (Zagórska et al., 2009).
Antidepressant Agents : Derivatives of this compound class were found to act as serotonin receptor ligands with antidepressant properties. Preliminary studies indicated their potential as antidepressants, showcasing effectiveness in animal models (Zagórska et al., 2016).
Biological Evaluation and Molecular Modeling
Antimycobacterial Activity : Novel purine linked piperazine derivatives, which are structurally related, were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan in the bacterium, showing promising antimycobacterial activity (Konduri et al., 2020).
Anticancer and Anti-HIV Activity : Certain imidazo[4,5-g]phthalazine-4,9-dione derivatives, closely related to the compound , exhibited notable in vitro cytotoxicity against human tumor cell lines and potential anti-HIV-1 activity (Kim et al., 2004).
Properties
IUPAC Name |
6-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)13-12-28-8-10-29(11-9-28)14-17-6-4-5-7-18(17)24/h4-7H,8-14H2,1-3H3,(H,26,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMBONGOXRLNCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5Cl)N(C(=O)NC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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